molecular formula C18H26N2O7 B11017438 dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate

dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate

Cat. No.: B11017438
M. Wt: 382.4 g/mol
InChI Key: UCYVPEDWOATEFA-ZDUSSCGKSA-N
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Description

Dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a dimethoxyphenyl group, an ethylcarbamoyl moiety, and a glutamate backbone. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate typically involves multiple steps:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenyl acetonitrile using hydrogen in the presence of a palladium catalyst.

    Carbamoylation: The 3,4-dimethoxyphenyl ethylamine is then reacted with phosgene or a similar carbamoylating agent to form the corresponding carbamate.

    Coupling with L-glutamate: The carbamate is then coupled with dimethyl L-glutamate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethylamine moiety but differs in the acetamide group.

    3,4-Dimethoxyphenethylamine: Lacks the carbamate and glutamate components.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Contains a thieno-pyrimidine structure instead of the glutamate backbone.

Uniqueness

Dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate is unique due to its combination of a dimethoxyphenyl group, an ethylcarbamoyl moiety, and a glutamate backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C18H26N2O7

Molecular Weight

382.4 g/mol

IUPAC Name

dimethyl (2S)-2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]pentanedioate

InChI

InChI=1S/C18H26N2O7/c1-24-14-7-5-12(11-15(14)25-2)9-10-19-18(23)20-13(17(22)27-4)6-8-16(21)26-3/h5,7,11,13H,6,8-10H2,1-4H3,(H2,19,20,23)/t13-/m0/s1

InChI Key

UCYVPEDWOATEFA-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)N[C@@H](CCC(=O)OC)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC(CCC(=O)OC)C(=O)OC)OC

Origin of Product

United States

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